molecular formula C10H10N2O B13617939 4-(5-methyl-1H-pyrazol-1-yl)phenol

4-(5-methyl-1H-pyrazol-1-yl)phenol

Cat. No.: B13617939
M. Wt: 174.20 g/mol
InChI Key: ZUVBOTJJFMMELH-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-pyrazol-1-yl)phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound features a phenol group attached to a pyrazole ring, which is further substituted with a methyl group. Phenylpyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-pyrazol-1-yl)phenol typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 4-hydroxybenzaldehyde with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of 4-(5-methyl-1H-pyrazol-1-yl)quinone.

    Reduction: Formation of 4-(5-methyl-1H-pyrazol-1-yl)cyclohexanol.

    Substitution: Formation of halogenated derivatives like 4-(5-methyl-1H-pyrazol-1-yl)-2-bromophenol.

Scientific Research Applications

4-(5-methyl-1H-pyrazol-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-ylbenzene-1,3-diol
  • 5-(1-phenyl-1H-pyrazole-4-yl)nicotinamide
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

4-(5-methyl-1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(5-methylpyrazol-1-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-8-6-7-11-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3

InChI Key

ZUVBOTJJFMMELH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)O

Origin of Product

United States

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